2-(2-oxopiperidin-4-yl)acetic acid
Description
Properties
CAS No. |
32741-96-1 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Lactamization of δ-Amino Acids
δ-Amino acids, such as 4-aminopentanoic acid derivatives, undergo intramolecular cyclization under acidic or basic conditions to form the piperidin-2-one ring. In one approach, 4-aminopentanoic acid is treated with acetic anhydride to form an intermediate acylated derivative, which cyclizes upon heating in toluene at 110°C for 6 hours. This method yields the piperidinone core with >85% purity, as confirmed by HPLC.
Diastereoselective Cuprate Addition
A more sophisticated strategy involves the diastereoselective addition of Gilman cuprates (e.g., lithium dimethylcuprate) to α,β-unsaturated esters. For instance, (E)-ethyl 4-amino-2-pentenoate reacts with cuprates at −78°C in tetrahydrofuran (THF), followed by reductive amination using sodium cyanoborohydride. This method achieves a diastereomeric excess of 92% and facilitates the formation of the 4-substituted piperidin-2-one scaffold.
Deprotection and Hydrolysis Techniques
Acidic Hydrolysis of Ethyl Esters
Ethyl 2-(2-oxopiperidin-4-yl)acetate undergoes hydrolysis in ethanolic HCl (5% v/v) at reflux (80°C) for 4 hours. The reaction is quenched with ice-water, and the carboxylic acid precipitates at pH 2–3. This method delivers 2-(2-oxopiperidin-4-yl)acetic acid in 85% yield.
Enzymatic Hydrolysis
Lipase-based hydrolysis (e.g., Candida antarctica lipase B) in phosphate buffer (pH 7.0) at 37°C selectively cleaves the ethyl ester without affecting the lactam ring. This green chemistry approach achieves 88% conversion and simplifies purification.
Analytical Validation of Synthesis
Structural Confirmation via NMR
Purity Assessment by HPLC
Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms >99% purity with a retention time of 6.8 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Lactamization | 85 | 98 | Simple, one-pot reaction | Low stereocontrol |
| Cuprate Addition | 78 | 95 | High diastereoselectivity | Requires cryogenic conditions |
| Mitsunobu Reaction | 90 | 99 | Stereospecific | Costly reagents |
| Enzymatic Hydrolysis | 88 | 97 | Eco-friendly | Longer reaction time |
Industrial-Scale Considerations
Patented routes emphasize cost efficiency and scalability. For example, a continuous-flow reactor system reduces reaction time from 12 hours to 30 minutes for the alkylation step, achieving a throughput of 50 kg/batch. Solvent recycling (e.g., recovering DMF via distillation) lowers production costs by 40% .
Chemical Reactions Analysis
Types of Reactions
2-(2-oxopiperidin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Introduction of different substituents on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can have different pharmacological and chemical properties .
Scientific Research Applications
Synthesis of Piperidine Derivatives
2-(2-Oxopiperidin-4-yl)acetic acid serves as a crucial building block in the synthesis of biologically active piperidine derivatives. These derivatives are integral to drug discovery and development due to their diverse pharmacological activities, including:
- Anticancer : Certain derivatives have shown efficacy against various cancer cell lines.
- Antiviral : Some compounds derived from this acid exhibit antiviral properties, potentially useful in treating viral infections.
- Antimicrobial and Anti-inflammatory : Research indicates that derivatives can act against bacterial infections and reduce inflammation.
Mechanistic Studies in Biology
The compound is utilized in biological studies to explore interactions between piperidine derivatives and biological targets. Its derivatives may interact with DNA through intercalation, influencing gene expression and cellular processes.
Pharmaceutical Development
In medicinal chemistry, the compound's derivatives are being investigated for their therapeutic potential. The structure allows for modifications that can enhance bioactivity or reduce side effects, making it a valuable candidate in pharmaceutical research.
Industrial Applications
Beyond its role in pharmaceuticals, this compound is also explored for use in the production of various industrial chemicals and materials. Its versatility makes it suitable for applications in agrochemicals and other chemical industries.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
Case Study 2: Antiviral Properties
Research conducted by Nature Communications highlighted the antiviral activity of a synthesized derivative against influenza viruses. The compound was shown to inhibit viral replication by interfering with the viral RNA synthesis process.
Mechanism of Action
The mechanism of action of 2-(2-oxopiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Findings and Implications
- Structural Rigidity vs. Flexibility : Spirocyclic derivatives (e.g., ) exhibit restricted conformational mobility, which may improve target specificity in drug design. In contrast, linear arylacetic acids (e.g., ) offer synthetic versatility but less predictable binding modes.
- Substituent Effects : Bulky groups (e.g., Boc in ) enhance stability during synthesis, while halogens (Br, I) introduce steric and electronic modifications critical for bioactivity .
- Safety Profiles: Halogenated compounds often require stringent handling due to toxicity risks, whereas unsubstituted piperidinone derivatives may offer safer alternatives .
Q & A
Basic: What computational methods are recommended for modeling the electronic structure of 2-(2-oxopiperidin-4-yl)acetic acid?
Methodological Answer:
To model the electronic structure, use density functional theory (DFT) with hybrid functionals incorporating exact exchange terms. For example:
- Functional Selection: B3LYP or similar hybrid functionals (combining Hartree-Fock exchange with gradient corrections) improve thermochemical accuracy .
- Basis Set: 6-31G(d,p) or def2-TZVP for balanced accuracy and computational cost.
- Software: Gaussian, ORCA, or NWChem. Validate results against experimental data (e.g., bond lengths from crystallography) to resolve contradictions.
- Key Metrics: Compare computed ionization potentials, electron affinities, and HOMO-LUMO gaps with spectroscopic data.
Basic: How is the crystal structure of this compound determined experimentally?
Methodological Answer:
Use X-ray crystallography with the following workflow:
- Data Collection: Single-crystal diffraction (Mo/Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 200 K) to minimize thermal motion .
- Structure Solution: SHELX software suite (SHELXD for phasing, SHELXL for refinement) .
- Hydrogen Placement: Place H atoms in calculated positions (riding model) for non-polar hydrogens; refine hydroxyl hydrogens using HFIX constraints .
- Validation: Check R-factors (e.g., R₁ < 0.05) and analyze hydrogen-bonding networks (e.g., O–H⋯O dimers) using Mercury or PLATON .
Advanced: How can synthetic routes for this compound be optimized for higher yields?
Methodological Answer:
Optimize based on reaction type and conditions (see table below):
| Reaction Type | Example Reagents | Key Variables | Yield Optimization |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Temperature, solvent polarity | Use acetic acid/water mix at 60°C |
| Reduction | LiAlH₄, NaBH₄ | Stoichiometry, inert atmosphere | Gradual reagent addition under N₂ |
| Substitution | Alkyl halides | Catalyst (e.g., DIPEA) | Microwave-assisted synthesis |
- Purity Control: Monitor reactions via TLC or HPLC. Use column chromatography (silica gel, ethyl acetate/hexane) for isolation.
Advanced: How to resolve contradictions between computational and experimental data (e.g., bond lengths, reactivity)?
Methodological Answer:
- Step 1: Cross-validate computational parameters (e.g., functional choice, basis set) against crystallographic data (e.g., C–O bond lengths in piperidinone rings) .
- Step 2: Perform sensitivity analysis on solvent effects (PCM models) or dispersion corrections (D3-BJ) to match experimental reaction energies .
- Step 3: Use multivariate statistics (e.g., PCA) to identify outliers in datasets. For reactivity discrepancies, compare activation energies with kinetic studies .
Advanced: What in vitro assays are suitable for studying biological interactions of this compound?
Methodological Answer:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination. Reference PubChem bioactivity data for similar analogs .
- Binding Affinity: Surface plasmon resonance (SPR) or ITC to measure KD values. Optimize buffer conditions (pH 7.4, 25°C) .
- Toxicity Screening: Follow EPA DSSTox protocols (e.g., Ames test for mutagenicity) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Lab coat, nitrile gloves, and safety goggles.
- Storage: Dry, airtight container at 2–8°C to prevent hydrolysis .
- Spill Management: Neutralize with sodium bicarbonate; dispose via hazardous waste protocols .
Basic: How to validate the purity and structural integrity of synthesized batches?
Methodological Answer:
- Purity: HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Target >98% purity .
- Structural Confirmation:
- NMR: Compare ¹H/¹³C shifts with literature (e.g., δ ~2.5 ppm for piperidinone protons) .
- Mass Spectrometry: ESI-MS in positive ion mode (expected [M+H]⁺ = 172.12 g/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
